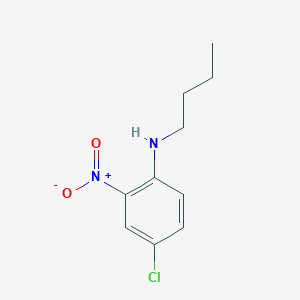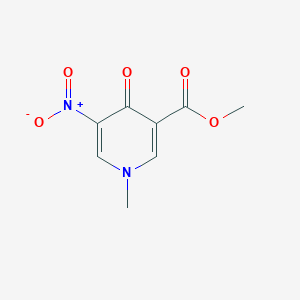
N-Butyl-4-chloro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-chloro-2-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a chlorine atom, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-2-nitroaniline typically involves a multi-step processThe nitration step is usually carried out using concentrated nitric acid and sulfuric acid as catalysts . The subsequent steps involve the use of Friedel-Crafts alkylation to introduce the butyl group and halogenation to add the chlorine atom .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various aniline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-chloro-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-4-chloro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and butyl group also contribute to the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the butyl group.
N-Butyl-2-nitroaniline: Similar structure but lacks the chlorine atom.
N-Butyl-4-chloroaniline: Similar structure but lacks the nitro group.
Uniqueness
N-Butyl-4-chloro-2-nitroaniline is unique due to the presence of all three substituents (butyl group, chlorine atom, and nitro group) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61511-71-5 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
N-butyl-4-chloro-2-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
UURLLDYIBDPBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















